

# leniolisib stability acid and oxidative degradation

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## Compound Focus: Leniolisib

CAS No.: 1354690-24-6

Cat. No.: S196992

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## Degradation Behavior and Kinetics

**Leniolisib** is most susceptible to **acidic** and **oxidative** stress conditions. The table below summarizes the key kinetic parameters from a forced degradation study [1].

Stress Condition	Degradation (%)	Degradation Kinetics	Rate Constant (k)	Half-Life (t <sub>1/2</sub> )
Acidic	31.24%	Pseudo-first-order	0.0329 h <sup>-1</sup>	21.08 hours
Oxidative	39.58%	Pseudo-first-order	0.0414 h <sup>-1</sup>	16.73 hours

## Identification of Major Degradation Products

The major degradation products (DPs) formed under stress conditions were characterized using LC-MS/MS. Their proposed structures and toxicity predictions are as follows [1]:

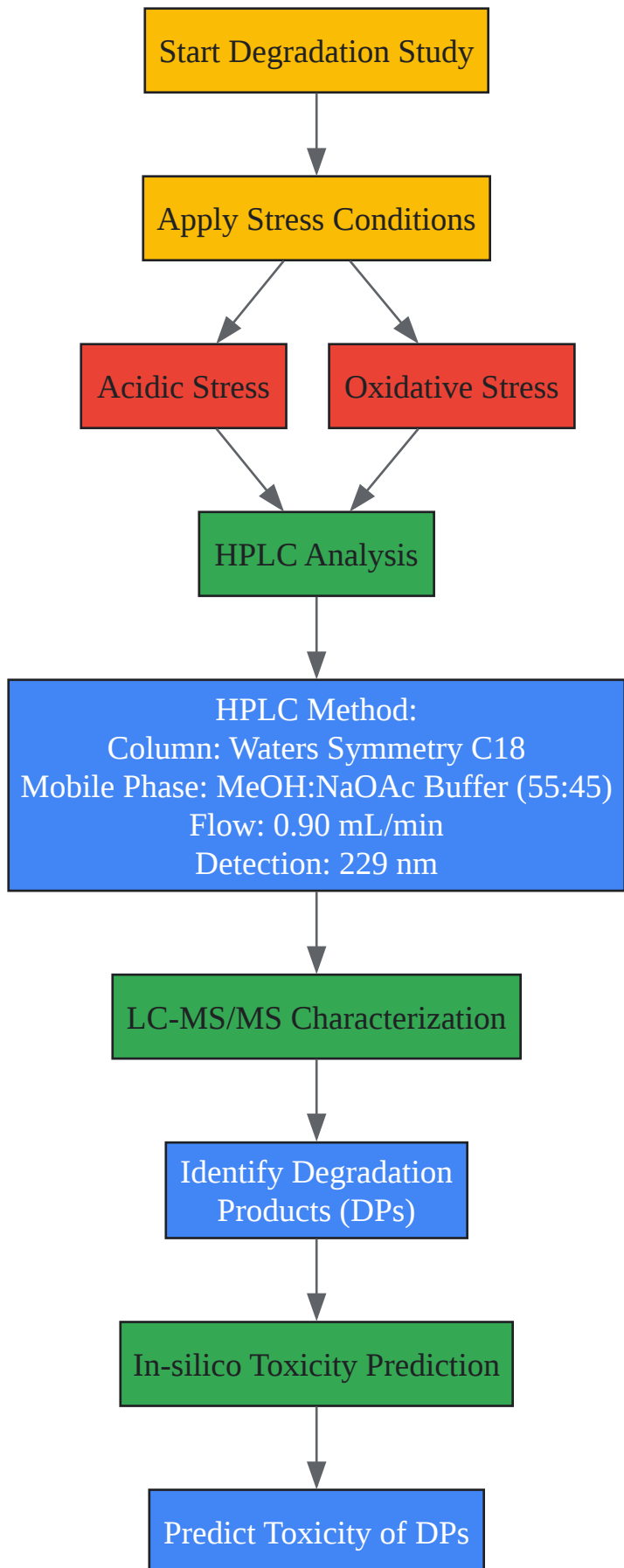
Degradation Product	Molecular Formula	Molecular Mass (g/mol)	Predicted Toxicity (Class, LD <sub>50</sub> )
DP 1	C <sub>13</sub> H <sub>15</sub> N <sub>5</sub> O	257	Moderate (Class 4, LD <sub>50</sub> = 500 mg/kg)
DP 2	C <sub>20</sub> H <sub>26</sub> N <sub>6</sub> O <sub>2</sub>	382	Moderate (Class 4, LD <sub>50</sub> = 729 mg/kg)
DP 3	C <sub>13</sub> H <sub>12</sub> F <sub>3</sub> N <sub>5</sub> O	311	High (Class 3, LD <sub>50</sub> = 250 mg/kg)
DP 4	C <sub>17</sub> H <sub>19</sub> F <sub>3</sub> N <sub>6</sub> O	380	Low (Class 5, LD <sub>50</sub> = 1750 mg/kg)

## Recommended HPLC Method for Analysis

For the chromatographic profiling of **leniolisib** and its impurities, the following stability-indicating HPLC method was developed and can be used for routine analysis [1]:

- Chromatographic Conditions
  - **Column:** Waters Symmetry C18
  - **Mobile Phase:** Isocratic elution with a mixture of **Methanol:Sodium Acetate Buffer** (55:45, v/v)
  - **Flow Rate:** 0.90 mL/min
  - **Detection:** UV at 229 nm
  - **Injection Volume:** Not specified in the study, but a typical volume of 20 µL is common for such methods.

The following diagram illustrates the workflow for a systematic degradation and impurity profiling study based on this information.



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## Troubleshooting Guide and FAQs

- Question: Why is it important to understand the degradation kinetics of **leniolisib**?
  - Answer: Determining the degradation kinetics (e.g., pseudo-first-order) and parameters like half-life allows for predicting the drug's shelf-life and establishing appropriate storage conditions to ensure its quality, safety, and efficacy [2].
- Question: My HPLC method does not sufficiently separate **leniolisib** from its impurities. What can I do?
  - Answer: The developed method using a **Waters Symmetry C18 column** with an isocratic mobile phase of **methanol and sodium acetate buffer** has been proven effective [1]. Ensure your mobile phase pH is accurately prepared, as it can significantly impact separation. Using a **PDA detector** can help confirm the purity of the analyte peaks [3].
- Question: How should I handle and store **leniolisib** reference standards and formulations?
  - Answer: The study confirms that **leniolisib** is particularly sensitive to acid and oxidizers [1]. You should:
    - Store the drug substance and products in a **cool, dry place**.
    - Ensure containers are **tightly sealed** to protect from moisture and air.
    - Avoid using **acidic solvents** for dissolution unless for specific forced degradation studies.
    - Consider using antioxidants in liquid formulations if oxidative stability is a confirmed issue.

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## References

1. Chromatographic profiling of leniolisib impurities using HPLC and... [japtronline.com]

2. Systematic strategies for degradation kinetic study of pharmaceuticals... [jast-journal.springeropen.com]

3. A bioanalytical method development and validation of ... [fjps.springeropen.com]

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